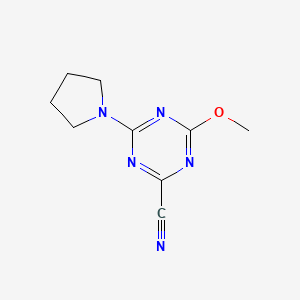

4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile

CAS No.:

Cat. No.: VC15043271

Molecular Formula: C9H11N5O

Molecular Weight: 205.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11N5O |

|---|---|

| Molecular Weight | 205.22 g/mol |

| IUPAC Name | 4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile |

| Standard InChI | InChI=1S/C9H11N5O/c1-15-9-12-7(6-10)11-8(13-9)14-4-2-3-5-14/h2-5H2,1H3 |

| Standard InChI Key | DPZWKXVRBXCHMS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=NC(=N1)N2CCCC2)C#N |

Introduction

4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile is a synthetic organic compound that belongs to the triazine family, which is known for its diverse applications in pharmaceuticals and agricultural chemistry. This compound features a triazine ring with a methoxy group and a pyrrolidine moiety attached, along with a carbonitrile functional group. Despite the lack of specific literature directly referencing this compound, its structure suggests potential biological activity due to the presence of these functional groups.

Synthesis

The synthesis of 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile typically involves a multi-step process starting from simpler triazine derivatives. Common methods include:

-

Step 1: Formation of the triazine core through condensation reactions involving cyanuric chloride or similar precursors.

-

Step 2: Introduction of the methoxy and pyrrolidine groups via nucleophilic substitution reactions.

-

Step 3: Conversion of any intermediate functional groups to the final carbonitrile group.

These reactions often require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity.

Biological Activity and Potential Applications

While specific biological activity data for 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile is limited, compounds with similar structures have shown potential in various biological applications. The presence of a triazine ring and the pyrrolidine moiety may confer activity against certain biological targets, such as enzymes or receptors. Further research is needed to fully elucidate its potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume